

Nucleophilic substitution reactions of 3-Iodo-1-propanol

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Compound of Interest

Compound Name: 3-Iodo-1-propanol

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An In-depth Technical Guide to the Nucleophilic Substitution Reactions of **3-Iodo-1-propanol**

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodo-1-propanol is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its reactivity is characterized by the presence of a primary alcohol and a primary alkyl iodide. The carbon-iodine bond is highly susceptible to nucleophilic attack, making it an excellent substrate for a wide range of S_N2 reactions. This technical guide provides a comprehensive overview of the nucleophilic substitution reactions of **3-iodo-1-propanol**, detailing reaction mechanisms, experimental protocols, and applications in the synthesis of more complex molecules.

Introduction to 3-Iodo-1-propanol

3-Iodo-1-propanol (CAS No: 627-32-7) is a colorless to light yellow liquid with the linear formula $I(CH_2)_3OH$.^{[1][2]} Its utility in organic synthesis stems from its two distinct functional groups: a terminal hydroxyl group and a primary alkyl iodide. The iodine atom is an excellent leaving group due to the relatively weak carbon-iodine bond, making the C1 position highly electrophilic and prone to nucleophilic substitution.^[3] This reactivity allows for the facile introduction of a wide array of nucleophiles.

Table 1: Physicochemical Properties of **3-Iodo-1-propanol**

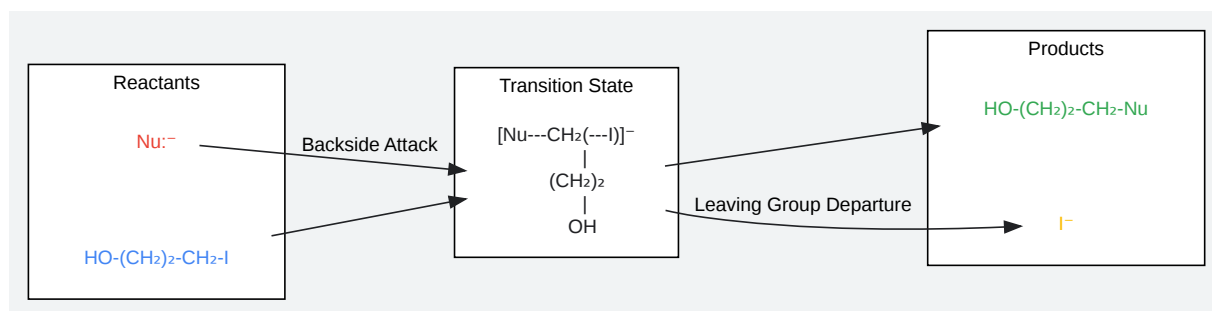
Property	Value	Reference
Molecular Formula	$C({}_3)H({}_7)IO$	[2]
Molecular Weight	185.99 g/mol	[1]
Boiling Point	115 °C/38 mmHg	[1]
Density	1.942 g/mL at 25 °C	[1]
Refractive Index	$n_{20/D}$ 1.556	[1]

General Principles of Nucleophilic Substitution

The primary reaction pathway for **3-iodo-1-propanol** with nucleophiles is the bimolecular nucleophilic substitution (S_N2) mechanism. This is favored because the primary carbon bearing the iodine is sterically unhindered.[4][5]

The S_N2 Mechanism

The S_N2 reaction is a single-step process where a nucleophile attacks the electrophilic carbon atom from the backside relative to the leaving group.[6] This backside attack leads to an inversion of stereochemistry at the carbon center, although for the achiral **3-iodo-1-propanol**, this is not a stereochemical consideration. The rate of the S_N2 reaction is dependent on the concentration of both the substrate and the nucleophile.



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Caption: General S_N2 mechanism for **3-iodo-1-propanol**.

Key Nucleophilic Substitution Reactions

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for preparing ethers via an S_N2 reaction between an alkoxide and an alkyl halide.^{[4][7]} **3-iodo-1-propanol** can act as the alkyl halide component. The reaction is typically carried out in a polar aprotic solvent like THF or DMF to minimize competing elimination reactions.^[7]

Reaction: RO

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Experimental Protocol: Synthesis of 3-Phenoxy-1-propanol

- In a round-bottom flask, sodium phenoxide is prepared by reacting phenol with a strong base like sodium hydride (NaH) in anhydrous THF.
- A solution of **3-iodo-1-propanol** in THF is added dropwise to the stirred solution of sodium phenoxide at room temperature.
- The reaction mixture is heated to reflux and monitored by TLC until the starting material is consumed.
- After cooling, the reaction is quenched with water, and the product is extracted with diethyl ether.
- The organic layer is washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.
- The crude product is purified by column chromatography to yield 3-phenoxy-1-propanol.

Synthesis of Thioethers

Thioethers (sulfides) can be synthesized by reacting **3-iodo-1-propanol** with a thiol or a thiol precursor. The use of thiourea is an odorless alternative to volatile thiols.[8]

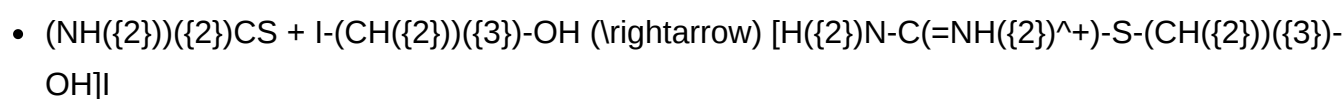
Reaction with Thiolate: RS

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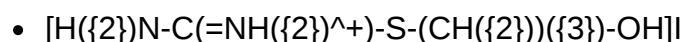


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Reaction with Thiourea:



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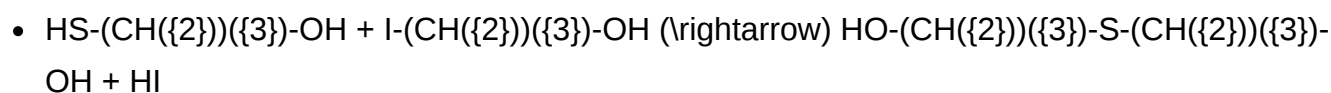


Table 2: Synthesis of Thioethers from **3-iodo-1-propanol**

Nucleophile	Reagents/Conditions	Product	Yield (%)
Thiophenol	K_2CO_3 , DMF, 80 °C, 4h	3-(Phenylthio)propan-1-ol	92
Thiourea	EtOH, Reflux, then NaOH	3-Mercapto-1-propanol	Intermediate

Reaction with Amines

Primary and secondary amines can act as nucleophiles to displace the iodide, forming secondary and tertiary amines, respectively. The reaction often requires heating and may produce a mixture of products due to over-alkylation.

Reaction: $R(CH_2)_nNH_2 + I(CH_2)_mOH \xrightarrow{\text{Base}}$ $R(CH_2)_nN(CH_2)_mOH + HI$

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$H-(CH_2)_m-OH$

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$\xrightarrow{\text{Base}}$ $R(CH_2)_nN(CH_2)_mOH$

Reaction with Azide Ion

The azide ion (N_3^-)

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) is an excellent nucleophile for S_N2 reactions.^[9] The reaction of **3-iodo-1-propanol** with sodium azide provides 3-azido-1-propanol, a useful intermediate for click chemistry or for reduction to 3-amino-1-propanol.^[10]

Reaction: $NaN_3 + I(CH_2)_3OH \xrightarrow{\text{Base}}$ $N_3(CH_2)_3OH + NaI$

Experimental Protocol: Synthesis of 3-Azido-1-propanol A related protocol for the synthesis of 3-azido-1-propanol from 3-bromo-1-propanol can be adapted:

- Dissolve 3-bromo-1-propanol (10 g, 71.94 mmol) and sodium azide (18.7 g, 287.79 mmol) in a mixture of acetone/water (120/20 mL).^[11]
- Heat the mixture to reflux overnight.^[11]
- Remove acetone under reduced pressure.^[11]
- Add water (100 mL) and extract the mixture with diethyl ether (3 x 100 mL).^[11]

- Combine the organic layers, dry over MgSO_4 , and remove the solvent under vacuum to yield a colorless oil (86% yield).^[11]

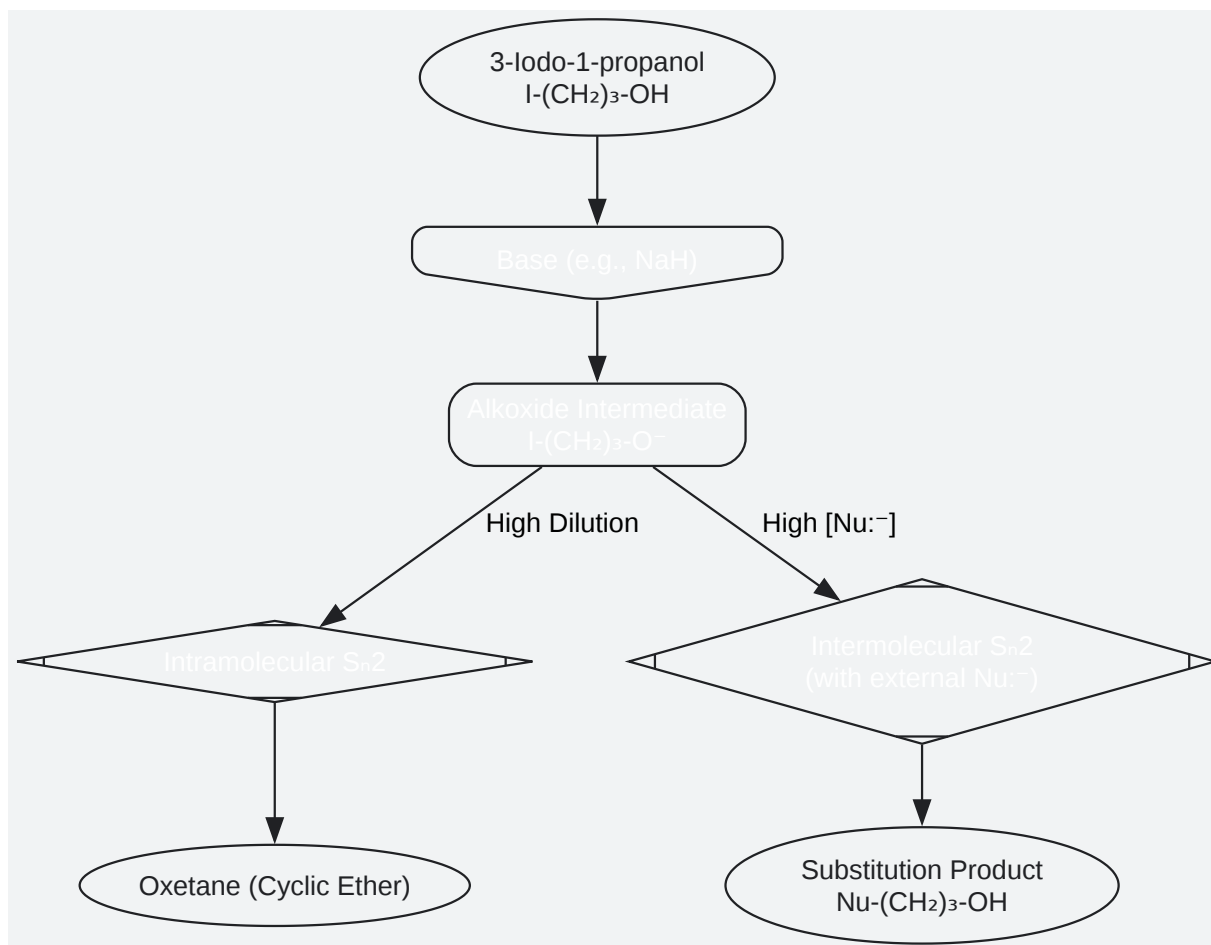
Reaction with Cyanide Ion

The reaction with cyanide ions, typically from potassium or sodium cyanide, is a method for carbon chain extension.^[3] The resulting hydroxynitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Reaction: $\text{KCN} + \text{I}-(\text{CH}_2)_3-\text{OH} \xrightarrow{\text{EtOH, Reflux}} \text{NC}-(\text{CH}_2)_3-\text{OH} + \text{KI}$

Intramolecular Cyclization

The presence of the hydroxyl group on the same molecule allows for the possibility of intramolecular nucleophilic substitution, particularly under basic conditions where the alkoxide is formed. This intramolecular Williamson ether synthesis leads to the formation of a cyclic ether, oxetane.

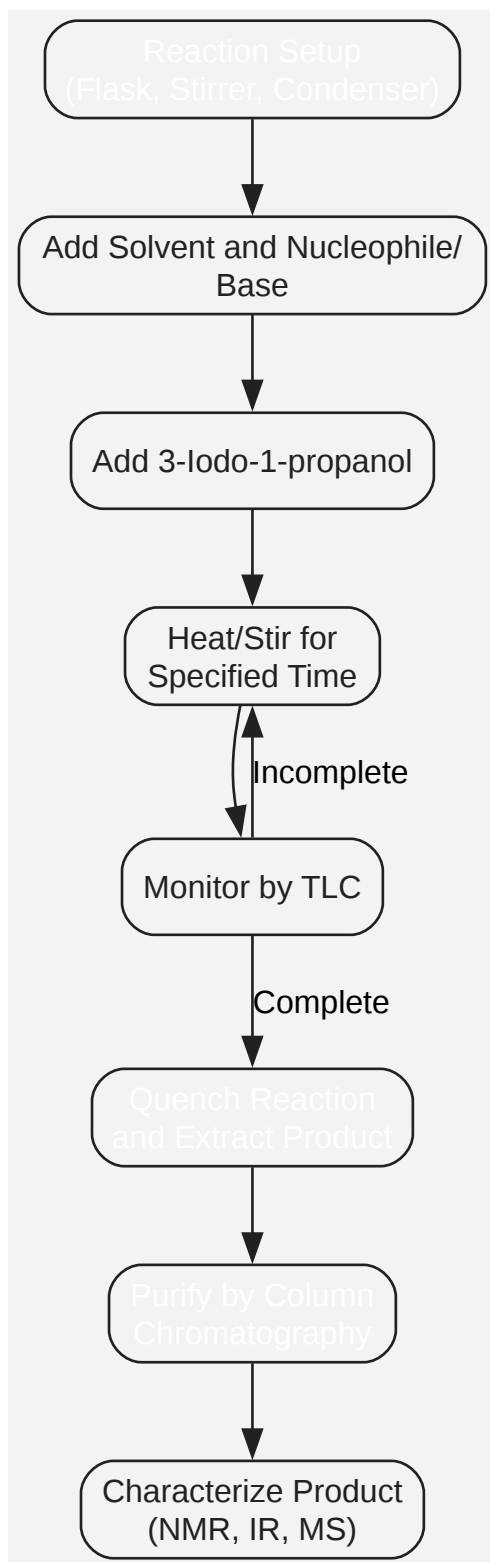


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Caption: Competing pathways for the alkoxide of **3-iodo-1-propanol**.

Experimental Workflow and Data Presentation

A typical experimental workflow for a nucleophilic substitution reaction involving **3-iodo-1-propanol** is outlined below.



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Caption: General experimental workflow for nucleophilic substitution.

Table 3: Summary of Quantitative Data for Selected Reactions

Nucleophile	Reagents/Conditions	Product	Time (h)	Yield (%)	Reference
NaN(CH_3)	Acetone/ H_2O , Reflux	3-Azido-1-propanol	Overnight	86	[11]
KCN	EtOH, Reflux	4-Hydroxybutanenitrile	-	-	[3]
Thiophenol	K_2CO_3 , DMF, 80 °C	3-(Phenylthio)propan-1-ol	4	92	-
Sodium Phenoxide	NaH, THF, Reflux	3-Phenoxy-1-propanol	-	-	-

Note: Specific yield and reaction time data for some reactions are highly dependent on the exact conditions and scale and may not be broadly published. The data presented are illustrative examples.

Conclusion

3-Iodo-1-propanol is a highly effective three-carbon building block for introducing a variety of functionalities through nucleophilic substitution. The $\text{S}_{\text{N}}2$ reactivity of its carbon-iodine bond allows for the synthesis of ethers, thioethers, amines, azides, and nitriles, among other compound classes. Understanding the principles of the $\text{S}_{\text{N}}2$ reaction and the factors that influence its outcome is crucial for leveraging the full synthetic potential of this versatile reagent in research and drug development.

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